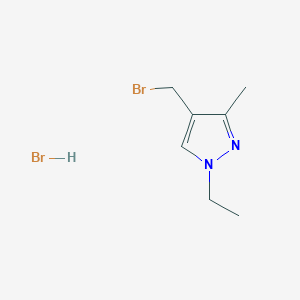

![molecular formula C15H10ClF2N3 B2364037 7-cloro-N-[(2,5-difluorofenil)metil]quinazolin-4-amina CAS No. 477870-06-7](/img/structure/B2364037.png)

7-cloro-N-[(2,5-difluorofenil)metil]quinazolin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Quinazoline derivatives are explored as catalysts in organic reactions.

Material Science: Used in the development of novel materials with specific properties.

Biology

Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, useful in studying enzyme functions.

Cell Signaling: Investigated for their role in modulating cell signaling pathways.

Medicine

Anticancer Agents: Quinazoline derivatives are studied for their potential as anticancer drugs.

Antimicrobial Agents: Explored for their antibacterial and antifungal properties.

Industry

Dyes and Pigments: Used in the synthesis of dyes and pigments.

Mecanismo De Acción

Target of Action

The primary target of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .

Mode of Action

This compound interacts with the WRN helicase, inhibiting its function .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . This includes the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . By inhibiting these pathways, the compound can potentially slow down the rapid growth of cancer cells .

Result of Action

The inhibition of WRN helicase by 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine can lead to the accumulation of DNA damage in cancer cells . This can slow down their growth and potentially lead to cell death . Some of these compounds have shown excellent inhibitory activity against different cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. A common route might include:

Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents like thionyl chloride.

Benzylation: The 2,5-difluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or quinazoline rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Substitution Products: Various substituted quinazolines depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: A quinazoline derivative used as an anticancer agent.

Erlotinib: Another quinazoline-based anticancer drug.

Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine may have unique properties due to the specific substitution pattern on the quinazoline ring, potentially leading to distinct biological activities or chemical reactivity.

Propiedades

IUPAC Name |

7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUKJQQTEJCGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326771 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477870-06-7 |

Source

|

| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine](/img/structure/B2363960.png)

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)